![molecular formula C17H20N2O4 B7635503 N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DMXAA or ASA404 and is primarily used as an antitumor agent.
Scientific Research Applications
DMXAA has shown promising results in various scientific research applications, primarily in the field of cancer research. It has been shown to induce tumor necrosis and inhibit angiogenesis, making it a potential candidate for cancer treatment. DMXAA has also been studied for its antiviral, anti-inflammatory, and immunomodulatory properties.
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system and induce cytokine production, leading to tumor necrosis and inhibition of angiogenesis. DMXAA has also been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a wide range of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IL-6, which are involved in the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMXAA has been shown to increase vascular permeability, leading to increased drug delivery to tumors.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its instability in solution and short half-life in vivo can make it challenging to work with. Additionally, DMXAA has been shown to induce hypotension and fever in animal models, which can limit its use in certain experiments.
Future Directions
There are several future directions for DMXAA research. One potential area of study is the optimization of its synthesis method to obtain higher yields and purity. Additionally, DMXAA could be further studied for its potential applications in combination therapy with other cancer treatments. Finally, the development of DMXAA analogs with improved stability and efficacy could lead to the development of new cancer treatments.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4,5-dimethyl-2-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with prop-2-enoyl chloride to obtain DMXAA. This synthesis method has been extensively studied and optimized to obtain high yields of DMXAA.
properties
IUPAC Name |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-5-8-22-14-7-6-13(9-15(14)21-4)17(20)18-10-16-19-11(2)12(3)23-16/h5-7,9H,1,8,10H2,2-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDCMZGFCRDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)C2=CC(=C(C=C2)OCC=C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.